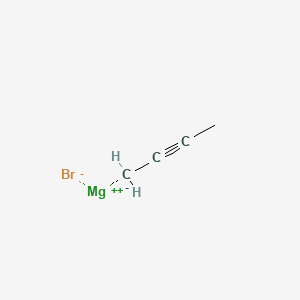

But-2-ynylmagnesium bromide, 0.50 M in THF

Description

But-2-ynylmagnesium bromide is a Grignard reagent with the molecular formula C₄H₅BrMg, typically prepared as a 0.50 M solution in tetrahydrofuran (THF). This compound features a terminal alkynyl group (C≡C) bonded to the magnesium center, conferring distinct reactivity in conjugate additions and nucleophilic substitutions. It is widely employed in synthetic organic chemistry to construct carbon-carbon bonds, particularly in the synthesis of propargyl alcohols, ketones, and heterocycles .

Key characteristics include:

- Molecular weight: 161.33 g/mol (calculated).

- Reactivity: High nucleophilicity at the β-carbon of the alkyne, enabling regioselective additions to carbonyl groups.

- Applications: Used in the synthesis of 1-(2-hydroxyaryl)but-2-yn-1-one derivatives, as demonstrated in , where it reacts with trifluoromethyl-substituted aromatic ketones to yield bioactive intermediates in 55% yield .

The 0.50 M concentration in THF ensures controlled reactivity and compatibility with air- and moisture-sensitive reactions, as THF stabilizes the Grignard reagent via coordination to magnesium.

Properties

IUPAC Name |

magnesium;but-2-yne;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJCOCZZOZVOQM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ynylmagnesium bromide is typically prepared by the reaction of but-2-yne with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran as the solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

In an industrial setting, the production of but-2-ynylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure the reaction proceeds smoothly and efficiently.

Chemical Reactions Analysis

Types of Reactions

But-2-ynylmagnesium bromide undergoes various types of reactions, including:

Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Tetrahydrofuran, diethyl ether.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

Alcohols: From the addition to carbonyl compounds.

New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.

Scientific Research Applications

But-2-ynylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-ynylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack.

Comparison with Similar Compounds

Comparative Analysis with Similar Grignard Reagents

The following table summarizes structural, physicochemical, and functional differences between But-2-ynylmagnesium bromide and analogous reagents (all 0.50 M in THF unless noted):

Reactivity and Mechanism

- Alkynyl vs. Allylic Grignards : But-2-ynylmagnesium bromide exhibits greater nucleophilic character at the β-carbon compared to 3-Butenylmagnesium bromide, which reacts preferentially via allylic intermediates. For example, But-2-ynyl adds to ketones to form propargyl alcohols , while 3-Butenyl participates in cyclopropanations or [1,2]-additions .

- Aromatic vs. Alkynyl Grignards : Electron-deficient aryl Grignards (e.g., 5-Chloro-2-methoxyphenylmagnesium bromide) undergo slower nucleophilic additions than But-2-ynyl due to reduced electron density on the aromatic ring. However, they excel in Suzuki-Miyaura couplings .

- Steric and Electronic Effects : The trimethylsilyl group in 3-(Trimethylsilyl)propynylmagnesium bromide stabilizes the alkyne against polymerization, enabling controlled alkyne transfers in cross-couplings .

Handling and Stability

All listed reagents are air- and moisture-sensitive, requiring inert atmospheres (N₂/Ar). THF’s low viscosity and high polarity ensure reagent solubility and stability. Notably, 3,4-(Methylenedioxy)phenylmagnesium bromide (0.50 M in THF) is particularly sensitive, requiring storage at –20°C .

Biological Activity

But-2-ynylmagnesium bromide (Bu-2-ynylMgBr) is a Grignard reagent known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C4H7BrMg

- Molecular Weight: 159.31 g/mol

- CAS Number: 7103-09-5

But-2-ynylmagnesium bromide is synthesized by reacting but-2-yne with magnesium in the presence of bromine in a tetrahydrofuran (THF) solvent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Biological Activity Overview

Grignard reagents like Bu-2-ynylMgBr are not only pivotal in synthetic organic chemistry but also exhibit various biological activities. Their reactivity allows them to participate in biological processes, particularly through the formation of new carbon-carbon bonds that can lead to biologically active compounds.

- Nucleophilic Addition:

- Bu-2-ynylMgBr acts as a nucleophile, attacking electrophilic centers in substrates, which can lead to the formation of complex molecules with potential biological activity.

- Formation of Alkynes:

- The compound is utilized in the synthesis of alkynes that may exhibit pharmacological properties. Alkynes are known for their role in various biological processes, including as precursors for drug development.

Case Studies and Research Findings

Table 1: Summary of Biological Applications

Toxicity and Safety Considerations

But-2-ynylmagnesium bromide is classified as hazardous due to its reactivity and potential toxicity:

- Hazard Classifications:

- Acute Toxicity (Oral)

- Skin Corrosion

- Eye Damage

- Flammable Liquid

- Water-reactive

Precautions:

Proper laboratory safety protocols must be followed when handling this reagent to mitigate risks associated with exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.